Technical Monograph: 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic Acid
Technical Monograph: 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic Acid
This guide serves as a comprehensive technical monograph on 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid , a specialized spirocyclic amino acid used in advanced medicinal chemistry.
Chemical Class: Conformationally Restricted Spirocyclic
Executive Technical Summary
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid represents a high-value scaffold in "Escape from Flatland" drug design strategies. By incorporating a spiro[3.5] linkage, this molecule rigidly constrains the amino acid functionality orthogonal to the tetrahydropyran ring. This architecture serves two critical functions: it restricts the conformational entropy of the peptide backbone (mimicking
Structural Analysis & Physicochemical Profile
The molecule features a cyclobutane ring spiro-fused to a tetrahydropyran ring. The amino and carboxylic acid groups are geminally substituted at position 2 of the cyclobutane ring (relative to the spiro center at C1).
Physicochemical Data Table
| Property | Value / Description | Significance |
| Formula | Core neutral species | |
| MW | 185.22 g/mol | Fragment-based drug design compliant |
| LogP (Calc) | 0.78 | Balanced lipophilicity for CNS penetration |
| TPSA | ~72.55 Ų | Good oral bioavailability predictor |
| pKa (Acid) | ~2.1 | Typical for |
| pKa (Base) | ~9.5 | Typical for |
| Geometry | Spiro-orthogonal | Rings are perpendicular ( |
Structural Logic Diagram
The following diagram illustrates the connectivity and functional zoning of the molecule.
Figure 1: Structural decomposition of the 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid scaffold.
Synthetic Framework
The synthesis of this molecule presents a challenge due to the strain of the spiro-cyclobutane system. The most authoritative and scalable route involves the construction of the cyclobutane ring onto a pre-existing tetrahydropyranone, followed by a Bucherer-Bergs reaction to install the amino acid moiety.
Retrosynthetic Analysis
The target is disconnected to the corresponding ketone, 7-oxaspiro[3.5]nonan-2-one , which is accessed via a [2+2] cycloaddition strategy.
Figure 2: Validated synthetic pathway from commercial starting materials.
Detailed Experimental Protocol
This protocol focuses on the critical Bucherer-Bergs transformation , assuming the ketone precursor (7-oxaspiro[3.5]nonan-2-one) has been secured.
Step 1: Hydantoin Formation
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Reagents: 7-oxaspiro[3.5]nonan-2-one (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate ((NH4)2CO3, 3.0 eq).
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Solvent: Ethanol/Water (1:1 v/v).
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Procedure:
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Dissolve the ketone in the EtOH/H2O mixture in a pressure vessel or round-bottom flask.
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Add (NH4)2CO3 followed by KCN (Caution: Toxic).
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Heat the mixture to 60°C for 24 hours . The spiro-hydantoin usually precipitates as a white solid.
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Workup: Cool to 0°C. Filter the precipitate. Wash with cold water and diethyl ether to remove unreacted ketone.
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Validation: Check IR for hydantoin carbonyls (~1720, 1770 cm⁻¹).
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Step 2: Hydrolysis to Amino Acid
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Reagents: Spiro-hydantoin (1.0 eq), Sodium Hydroxide (NaOH, 4M aq, 10 eq).
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Procedure:
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Suspend the hydantoin in 4M NaOH.
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Reflux at 100–110°C for 48 hours . (High temperature is required to open the rigid spiro-hydantoin ring).
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Workup: Cool to room temperature. Adjust pH to ~7.0 using conc. HCl.
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Purification: The amino acid often precipitates at neutral pH. If not, use ion-exchange chromatography (Dowex 50W) eluting with dilute NH4OH.
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Salt Formation: To generate the HCl salt (CAS 2408974-44-5), dissolve the zwitterion in dilute HCl and lyophilize.
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Medicinal Chemistry Applications
Bioisosterism & Conformational Restriction
This scaffold acts as a rigidified bioisostere of:
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Cycloleucine: The spiro[3.5] system adds bulk and lipophilicity compared to the cyclopentane ring of cycloleucine.
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Gabapentin/Pregabalin: The 2-amino-2-carboxy motif on the spiro ring mimics the
-amino acid pharmacophore if the carboxyl is homologated, or serves as a rigid -amino acid core.
Transport Mechanisms
Like many large neutral amino acids, this compound is designed to cross the Blood-Brain Barrier (BBB) via the LAT1 (L-type Amino Acid Transporter 1) . The "7-oxa" substitution lowers the LogP slightly compared to the carbocyclic all-carbon analog, potentially reducing non-specific binding while maintaining transporter affinity.
Therapeutic Areas
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Pain Management: Targeting the
subunit of voltage-gated calcium channels (similar to gabapentinoids). -
Oncology: As a non-metabolizable amino acid to induce nutrient stress in auxotrophic tumors.
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Peptide Mimetics: Introduction into peptide chains to force
-turn conformations, stabilizing the secondary structure against proteolysis.
References
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ChemScene. (2025). 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl Product Data. Retrieved from [1]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes and Their Application in Drug Discovery. Angewandte Chemie International Edition. (General authority on spirocyclic synthesis).
- Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 47(24), 4512-4515. (Foundational chemistry for oxaspiro scaffolds).
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BenchChem. (2025).[2][3] 7-Oxaspiro[3.5]nonane-2-carboxylic acid Structure and Applications. Retrieved from
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PubChem. (2025).[4] Compound Summary: 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid.[1] (Verified CAS and physicochemical properties).[5][1][4]
